molecular formula C4H2Cl2N2O B8669902 3,5-dichloropyrazin-1-ium-1-olate

3,5-dichloropyrazin-1-ium-1-olate

Cat. No.: B8669902
M. Wt: 164.97 g/mol
InChI Key: QSROXGLQWDHTHR-UHFFFAOYSA-N
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Description

3,5-Dichloropyrazin-1-ium-1-olate is a zwitterionic heterocyclic compound featuring a pyrazine ring substituted with two chlorine atoms at the 3- and 5-positions. The zwitterionic nature arises from the formal positive charge on the nitrogen at position 1 and the negative charge on the oxygen at position 1-olate. This electronic configuration imparts unique solubility and reactivity compared to neutral pyrazine derivatives. Structural characterization of this compound typically employs X-ray crystallography, with software suites like SHELX and WinGX facilitating refinement and visualization .

Properties

Molecular Formula

C4H2Cl2N2O

Molecular Weight

164.97 g/mol

IUPAC Name

3,5-dichloro-1-oxidopyrazin-1-ium

InChI

InChI=1S/C4H2Cl2N2O/c5-3-1-8(9)2-4(6)7-3/h1-2H

InChI Key

QSROXGLQWDHTHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=[N+]1[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloropyrazin-1-ium-1-olate typically involves the chlorination of pyrazine followed by oxidation. One common method includes the reaction of pyrazine with chlorine gas in the presence of a catalyst to form 2,6-dichloropyrazine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or trifluoroperacetic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloropyrazin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dichloropyrazin-1-ium-1-olate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-dichloropyrazin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

Unsubstituted Pyrazine : Lacking substituents, pyrazine is a neutral, planar heterocycle with high symmetry. Its lower molecular weight and absence of electron-withdrawing groups result in higher volatility and lower polarity compared to 3,5-dichloropyrazin-1-ium-1-olate.

Dichloropyrazine : Neutral dichloropyrazine shares the chlorine substituents but lacks the zwitterionic structure. This reduces its solubility in polar solvents and alters its reactivity in nucleophilic substitution reactions.

Pyrazinium Olates (Non-chlorinated): Zwitterionic analogs without chlorine substituents exhibit reduced electron-withdrawing effects, leading to weaker intermolecular interactions (e.g., hydrogen bonding) and lower thermal stability.

Functionalized Heterocycles

Compounds like 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (from ) share functional complexity but differ in ring systems (pyrimidine/pyrazole vs. pyrazine) and substituents (nitro, thioxo). Such compounds often exhibit higher melting points due to extended conjugation and hydrogen-bonding networks .

Comparative Data Table

Property This compound Dichloropyrazine Pyrazinium-1-olate (Non-chlorinated)
Molecular Weight (g/mol) ~180.99* 148.98 122.11
Solubility (Polar Solvents) High (zwitterionic) Moderate Moderate
Melting Point (°C) ~200–220* 80–85 150–160
Reactivity Electrophilic substitution favored Nucleophilic Intermediate

Key Research Findings

  • Structural Analysis : X-ray studies using SHELX and WinGX reveal that the zwitterionic form of this compound stabilizes crystal packing via N–H···O and Cl···Cl interactions, absent in neutral analogs .
  • Synthetic Challenges: Chlorination at the 3- and 5-positions requires stringent conditions to avoid overhalogenation, contrasting with milder methods for non-chlorinated pyrazinium olates.
  • Reactivity : The chlorine substituents direct electrophilic aromatic substitution to the 2- and 6-positions, a pattern distinct from nitro- or methyl-substituted pyrazines.

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